Home > Products > Screening Compounds P71334 > Docetaxel trihydrate
Docetaxel trihydrate - 148408-66-6

Docetaxel trihydrate

Catalog Number: EVT-266140
CAS Number: 148408-66-6
Molecular Formula: C43H59NO17
Molecular Weight: 861.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Docetaxel Trihydrate is a semi-synthetic chemotherapy drug derived from the needles of the European Yew tree (Taxus baccata). It belongs to the taxane family, a class of compounds known for their anti-cancer properties. [, , ] In scientific research, Docetaxel Trihydrate serves as a valuable tool for studying cell division, cancer progression, and targeted drug delivery systems.

Source and Classification

Docetaxel trihydrate is classified as an antineoplastic agent and is part of the taxane family of chemotherapy drugs. It is derived from the needles of the European yew tree (Taxus baccata) and synthesized from 10-deacetylbaccatin III, which is obtained from the bark of the yew tree. The compound is primarily used in the treatment of various cancers, including breast, lung, prostate, and stomach cancers .

Synthesis Analysis

The synthesis of docetaxel trihydrate involves several steps:

  1. Preparation of Anhydrous Docetaxel: Initially, 10-deacetylbaccatin III is reacted with various reagents to produce anhydrous docetaxel. This process typically involves esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts .
  2. Conversion to Trihydrate: The conversion of anhydrous docetaxel to docetaxel trihydrate can be achieved through different methods:
    • Method 1: Anhydrous docetaxel is dissolved in acetone at temperatures between 10-39°C. The solution is then concentrated under reduced pressure to form an oil-like matter. Water is added dropwise over 10-60 minutes to avoid agglomeration, followed by cooling to 0°C for crystallization .
    • Method 2: Another method involves mixing anhydrous docetaxel with acetonitrile and glacial acetic acid at temperatures between 30-50°C. Water is then added to induce crystallization, followed by filtration and drying under vacuum .
Molecular Structure Analysis

The molecular formula for docetaxel is C43H53NO14C_{43}H_{53}NO_{14}, with a molecular weight of approximately 807.86 g/mol. Its structure includes a taxane core with a unique side chain that contributes to its pharmacological activity. The presence of three water molecules in the trihydrate form affects its solubility and stability compared to the anhydrous form.

Structural Features:

  • Taxane Core: The core structure consists of a bicyclic system that is essential for its biological activity.
  • Functional Groups: Docetaxel contains multiple hydroxyl groups and an ester linkage that are crucial for its interaction with cellular targets.
Chemical Reactions Analysis

Docetaxel trihydrate can undergo various chemical reactions:

  • Hydrolysis: In aqueous environments, docetaxel can hydrolyze, affecting its stability and efficacy.
  • Degradation: Under acidic or basic conditions, docetaxel may degrade into less active metabolites.
  • Complex Formation: It can form complexes with various excipients in pharmaceutical formulations, which can enhance its solubility and bioavailability .
Mechanism of Action

Docetaxel exerts its anticancer effects primarily through the following mechanisms:

  • Microtubule Stabilization: It binds to the β-subunit of tubulin in microtubules, preventing their depolymerization. This stabilization leads to cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis: By disrupting normal microtubule dynamics, docetaxel promotes apoptosis in rapidly dividing cancer cells.

Studies have shown that docetaxel's mechanism also involves modulation of signaling pathways related to cell survival and proliferation .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Docetaxel trihydrate typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like acetone but has limited solubility in water due to its hydrophobic nature.

Chemical Properties:

  • Stability: The trihydrate form exhibits better stability compared to the anhydrous form under certain conditions.
  • Melting Point: The melting point for docetaxel trihydrate is generally higher than that of the anhydrous form due to the presence of water molecules .
Applications

Docetaxel trihydrate is widely used in clinical oncology for treating various types of cancers. Its applications include:

  • Chemotherapy Regimens: It is often combined with other chemotherapeutic agents to enhance efficacy.
  • Nanoformulations: Recent research explores encapsulating docetaxel in nanoparticles for targeted drug delivery systems, improving bioavailability and reducing side effects .
  • Research Applications: Studies continue on optimizing formulations and delivery methods to maximize therapeutic outcomes while minimizing toxicity.
Introduction to Docetaxel Trihydrate in Antineoplastic Research

Historical Development and Evolution of Taxoid Derivatives

The taxoid lineage originated with paclitaxel’s isolation from Taxus brevifolia bark in 1971 by Wall and Wani. While demonstrating promising antineoplastic activity, paclitaxel faced formidable challenges: limited natural abundance (requiring destruction of approximately three 100-year-old Pacific yew trees per patient treatment), complex extraction processes, and inherent solubility issues. These constraints catalyzed efforts to develop synthetically accessible and pharmacologically superior analogs [8].

French scientist Pierre Potier’s pioneering work in the early 1980s marked the critical breakthrough. His team at the Institut de Chimie des Substances Naturelles (ICSN) identified that the European yew (Taxus baccata) needles contained abundant quantities of 10-deacetylbaccatin III (10-DAB), a non-cytotoxic precursor offering a viable synthetic platform. Through semi-synthetic modification—specifically esterification at the C-13 position with a tert-butoxycarbonylamino-protected side chain—Potier synthesized docetaxel (initially designated RP 56976). This derivative not only circumvented the supply limitations but unexpectedly exhibited approximately twice the tubulin-binding affinity of paclitaxel in preclinical models. The incorporation of a hydroxyl group at C-10 and the bulky tert-butyl carbamate ester within the side chain (Figure 1) proved instrumental to its enhanced pharmacological profile [8] [6].

  • Table 1: Key Milestones in Taxoid Development
    YearMilestoneSignificance
    1971Paclitaxel isolation from Taxus brevifoliaFirst identified taxane with antimitotic activity
    Early 1980sIdentification of 10-DAB in Taxus baccata needlesProvided abundant precursor for semi-synthesis
    1986Docetaxel synthesis and patent by Potier et al.Created a more potent, synthetically feasible taxoid derivative
    1996FDA approval of docetaxel (Taxotere®) for metastatic breast cancerEstablished docetaxel as a first-line chemotherapeutic agent; validated semi-synthetic approach

Docetaxel trihydrate emerged as the optimized pharmaceutical form, enhancing stability through crystalline hydration. Its approval in 1996 for metastatic breast cancer validated the semi-synthetic strategy and initiated widespread clinical investigation across oncology [4] [6].

Role of Docetaxel Trihydrate in Modern Chemotherapy Paradigms

Docetaxel trihydrate functions as a mitotic spindle poison, binding preferentially to the β-subunit of tubulin heterodimers with approximately twofold greater affinity than paclitaxel. It promotes microtubule assembly and stabilizes polymerized microtubules against depolymerization, effectively arresting dividing cells in the G2/M phase of the cell cycle. This primary mechanism triggers caspase-mediated apoptosis. Additionally, docetaxel trihydrate modulates key apoptotic regulators, phosphorylating and inactivating the anti-apoptotic protein B cell lymphoma 2 (Bcl-2), and upregulating the cyclin-dependent kinase inhibitor p27, further promoting tumor cell death [2] [4] [10].

Its clinical utility spans a broad spectrum of malignancies:

  • Breast Cancer: Integral in neoadjuvant, adjuvant, and metastatic settings. As a single agent post-anthracycline failure, or combined with cyclophosphamide and doxorubicin (AC-T regimen), it significantly improves pathological complete response rates and survival [1] [6].
  • Non-Small Cell Lung Cancer (NSCLC): First-line therapy with cisplatin or carboplatin, and second-line monotherapy post-platinum failure, demonstrating survival benefits [4] [12].
  • Prostate Cancer: Combined with prednisone, it is standard first-line therapy for metastatic castration-resistant prostate cancer, extending median survival [1] [6].
  • Gastric Adenocarcinoma/Head and Neck Cancer: Combined with cisplatin and 5-fluorouracil, it improves outcomes in advanced disease [4] [6].
  • Table 2: Major Clinical Applications and Efficacy of Docetaxel Trihydrate
    Cancer TypeRegimenKey Clinical Impact
    Metastatic Breast CancerSingle agent (post-anthracycline)Standard therapy; improves objective response rates and time to progression [1]
    Operable Node-Positive Breast CancerDoxorubicin + Cyclophosphamide → Docetaxel (AC-T)Significant improvement in disease-free and overall survival [1]
    Metastatic Castration-Resistant Prostate CancerDocetaxel + PrednisoneFirst-line standard; extends median survival vs. mitoxantrone-based regimens [6]
    Advanced NSCLC (1st line)Docetaxel + Cisplatin/CarboplatinImproves survival compared to older platinum-based doublets [4]
    Advanced Gastric AdenocarcinomaDocetaxel + Cisplatin + 5-Fluorouracil (DCF)Superior tumor response and survival vs. cisplatin/5-FU alone [13]

Contemporary research focuses on overcoming docetaxel trihydrate’s inherent limitations—primarily hydrophobicity (aqueous solubility ~0.025 μg/mL) and systemic toxicity—through nanotechnology. Nanoparticle albumin-bound formulations, polymeric micelles, liposomes, and nanofibers enhance tumor targeting via the Enhanced Permeability and Retention effect, prolong systemic circulation, enable controlled release, and significantly improve the therapeutic index. These platforms are showing promise in both enhancing anticancer efficacy and enabling novel applications in localized therapy and regenerative medicine approaches [5] [10].

Comparative Analysis with Paclitaxel: Structural and Functional Divergences

Although docetaxel trihydrate and paclitaxel share a common taxane core and fundamental mechanism of microtubule stabilization, critical structural differences confer distinct pharmacological and clinical profiles:

  • C-10 Position: Docetaxel trihydrate possesses a hydroxyl group (-OH), whereas paclitaxel has an acetate ester (-OCOCH₃). This modification contributes marginally to improved water solubility [8] [2].
  • Side Chain at C-13: Docetaxel trihydrate features a tert-butyl carbamate ester (NHCOOC(CH₃)₃) on the phenylpropionate side chain, contrasting with paclitaxel's benzyl amide (NHCOC₆H₅). This bulkier group is a primary determinant of docetaxel’s enhanced tubulin binding affinity and kinetic stability within the binding pocket [8] [7].

  • Table 3: Structural and Functional Comparison: Docetaxel Trihydrate vs. Paclitaxel

    CharacteristicDocetaxel TrihydratePaclitaxelFunctional Consequence
    SourceSemi-synthetic (from 10-DAB, T. baccata)Natural (initially T. brevifolia bark)Docetaxel: More sustainable, scalable production
    C-10 SubstituentHydroxyl (-OH)Acetate (-OCOCH₃)Docetaxel: Marginally improved solubility
    C-13 Side Chaintert-ButoxycarbonylBenzoyl amideDocetaxel: ~2-fold higher binding affinity to β-tubulin; stabilizes microtubules more potently [3] [7]
    Tubulin Dissociation Half-lifeSlowerFasterDocetaxel: More prolonged intracellular effect [7]
    Schedule Dependency (Preclinical)Minimal (Cytotoxic over short & long exposures)Marked (Greater efficacy with prolonged exposure)Docetaxel: Potentially broader dosing schedule flexibility [7]
    In Vitro PotencyGenerally 1.3-12 fold higher (cell line dependent)ReferenceDocetaxel: Lower IC50 values in numerous models [3]

These structural nuances translate into measurable functional differences:

  • Enhanced Microtubule Affinity and Stability: Docetaxel trihydrate binds β-tubulin with approximately twice the affinity of paclitaxel. It exhibits a lower critical concentration for tubulin polymerization, reduces the microtubule depolymerization rate more effectively, and generates microtubule bundles more potently. Its dissociation half-life from microtubules is longer, suggesting a more durable intracellular effect [7] [3].
  • Altered Schedule Dependency: Preclinical studies indicated paclitaxel's efficacy is significantly enhanced with prolonged exposure (e.g., 24-96 hour infusions), attributed to the time needed to achieve effective intracellular concentrations and engage target cells in vulnerable mitotic phases. Docetaxel trihydrate, conversely, demonstrated potent cytotoxicity across shorter exposure times (1-6 hours) in vitro, suggesting less pronounced schedule dependency. While clinical trials explored protracted paclitaxel infusions, weekly docetaxel schedules often derive benefit more from dose-density and tolerability than overcoming inherent resistance seen with brief exposure [7].
  • Variable Cellular Sensitivity & Resistance Patterns: In vitro assays across various gynecologic and breast cancer cell lines reveal incomplete cross-resistance and differing sensitivities. Some cell lines exhibit greater sensitivity to docetaxel trihydrate (lower IC50), while others are more sensitive to paclitaxel. Resistance mechanisms, particularly those involving specific β-tubulin isotype overexpression (e.g., Class III β-tubulin) or mutations affecting the drug-binding site, can differentially impact the two agents, providing a rationale for sequencing in clinical practice [3] [2].

Properties

CAS Number

148408-66-6

Product Name

Docetaxel trihydrate

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate

Molecular Formula

C43H59NO17

Molecular Weight

861.9 g/mol

InChI

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33?,35-,41+,42-,43+;;;/m0.../s1

InChI Key

XCDIRYDKECHIPE-DLSGZNSISA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O

Solubility

Insoluble
1.27e-02 g/L

Synonyms

docetaxel
docetaxel anhydrous
docetaxel hydrate
docetaxel trihydrate
docetaxol
N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol
N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol
NSC 628503
RP 56976
RP-56976
RP56976
Taxoltere metro
Taxotere

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.